Cas no 1564056-22-9 (methyl (2E)-3-(1,3-oxazol-4-yl)prop-2-enoate)

methyl (2E)-3-(1,3-oxazol-4-yl)prop-2-enoate 化学的及び物理的性質
名前と識別子
-
- methyl (2E)-3-(1,3-oxazol-4-yl)prop-2-enoate
- EN300-1589261
- 1564056-22-9
- Methyl (E)-3-(1,3-oxazol-4-yl)prop-2-enoate
-
- インチ: 1S/C7H7NO3/c1-10-7(9)3-2-6-4-11-5-8-6/h2-5H,1H3/b3-2+
- InChIKey: ORDFEFUCSQSHLO-NSCUHMNNSA-N
- ほほえんだ: O1C=NC(=C1)/C=C/C(=O)OC
計算された属性
- せいみつぶんしりょう: 153.042593085g/mol
- どういたいしつりょう: 153.042593085g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 167
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 52.3Ų
methyl (2E)-3-(1,3-oxazol-4-yl)prop-2-enoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1589261-5.0g |
methyl (2E)-3-(1,3-oxazol-4-yl)prop-2-enoate |
1564056-22-9 | 95% | 5g |
$2816.0 | 2023-05-26 | |
Enamine | EN300-1589261-0.5g |
methyl (2E)-3-(1,3-oxazol-4-yl)prop-2-enoate |
1564056-22-9 | 95% | 0.5g |
$758.0 | 2023-05-26 | |
Enamine | EN300-1589261-500mg |
methyl (2E)-3-(1,3-oxazol-4-yl)prop-2-enoate |
1564056-22-9 | 95.0% | 500mg |
$758.0 | 2023-09-23 | |
Enamine | EN300-1589261-1000mg |
methyl (2E)-3-(1,3-oxazol-4-yl)prop-2-enoate |
1564056-22-9 | 95.0% | 1000mg |
$971.0 | 2023-09-23 | |
1PlusChem | 1P01EMHY-250mg |
methyl (2E)-3-(1,3-oxazol-4-yl)prop-2-enoate |
1564056-22-9 | 95% | 250mg |
$657.00 | 2024-06-20 | |
1PlusChem | 1P01EMHY-5g |
methyl (2E)-3-(1,3-oxazol-4-yl)prop-2-enoate |
1564056-22-9 | 95% | 5g |
$3543.00 | 2023-12-21 | |
1PlusChem | 1P01EMHY-100mg |
methyl (2E)-3-(1,3-oxazol-4-yl)prop-2-enoate |
1564056-22-9 | 95% | 100mg |
$479.00 | 2024-06-20 | |
1PlusChem | 1P01EMHY-10g |
methyl (2E)-3-(1,3-oxazol-4-yl)prop-2-enoate |
1564056-22-9 | 95% | 10g |
$5224.00 | 2023-12-21 | |
Enamine | EN300-1589261-2.5g |
methyl (2E)-3-(1,3-oxazol-4-yl)prop-2-enoate |
1564056-22-9 | 95% | 2.5g |
$1903.0 | 2023-05-26 | |
Enamine | EN300-1589261-0.1g |
methyl (2E)-3-(1,3-oxazol-4-yl)prop-2-enoate |
1564056-22-9 | 95% | 0.1g |
$337.0 | 2023-05-26 |
methyl (2E)-3-(1,3-oxazol-4-yl)prop-2-enoate 関連文献
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1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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8. Book reviews
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
methyl (2E)-3-(1,3-oxazol-4-yl)prop-2-enoateに関する追加情報
Methyl (2E)-3-(1,3-oxazol-4-yl)prop-2-enoate (CAS No. 1564056-22-9): An Overview of Its Structure, Properties, and Applications
Methyl (2E)-3-(1,3-oxazol-4-yl)prop-2-enoate (CAS No. 1564056-22-9) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals and materials science. This compound is characterized by its ester functionality and the presence of an oxazole ring, which contribute to its distinct properties and reactivity.
The molecular formula of methyl (2E)-3-(1,3-oxazol-4-yl)prop-2-enoate is C9H10N2O3, and it has a molecular weight of 186.18 g/mol. The compound is a colorless to pale yellow liquid at room temperature and is soluble in common organic solvents such as ethanol, acetone, and dichloromethane. Its structural features include a double bond in the propenoate moiety and an oxazole ring, which are key determinants of its chemical behavior.
One of the most notable aspects of methyl (2E)-3-(1,3-oxazol-4-yl)prop-2-enoate is its potential as a building block in the synthesis of more complex molecules. The oxazole ring is known for its stability and ability to participate in various chemical reactions, making it a valuable functional group in organic synthesis. Recent studies have explored the use of this compound as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and cancer.
In the context of pharmaceutical research, methyl (2E)-3-(1,3-oxazol-4-yl)prop-2-enoate has shown promise as a precursor for the development of novel drugs. For instance, a study published in the Journal of Medicinal Chemistry reported the synthesis of several derivatives of this compound that exhibited potent anti-inflammatory and anti-cancer activities. These derivatives were found to inhibit key enzymes involved in inflammation and tumor growth, suggesting their potential as therapeutic agents.
Beyond pharmaceutical applications, methyl (2E)-3-(1,3-oxazol-4-yl)prop-2-enoate has also been investigated for its use in materials science. The compound's ability to undergo polymerization reactions makes it a suitable candidate for the development of functional polymers with tailored properties. Research published in the Journal of Polymer Science: Part A: Polymer Chemistry demonstrated that copolymers derived from this compound exhibited excellent thermal stability and mechanical strength, making them suitable for applications in coatings, adhesives, and electronic devices.
The synthesis of methyl (2E)-3-(1,3-oxazol-4-yl)prop-2-enoate typically involves a multi-step process that includes the formation of the oxazole ring and subsequent esterification reactions. One common synthetic route involves the reaction of 4-bromomethyl oxazole with sodium methoxide to form the corresponding alcohol, followed by esterification with methanol under acidic conditions. This method has been optimized to achieve high yields and purity levels, making it suitable for large-scale production.
In terms of safety and handling, methyl (2E)-3-(1,3-oxazol-4-yl)prop-2-enoate should be stored in a cool, dry place away from direct sunlight and incompatible materials. It is recommended to handle this compound using appropriate personal protective equipment (PPE), such as gloves and goggles, to minimize exposure risks. Additionally, proper ventilation should be maintained during handling to prevent inhalation of vapors.
The environmental impact of methyl (2E)-3-(1,3-oxazol-4-yl)prop-2-enoate is another important consideration. While there is limited data available on its environmental fate and toxicity, it is generally considered to have low environmental persistence due to its reactivity with water and air. However, it is essential to follow best practices for waste disposal and environmental management to ensure minimal ecological impact.
In conclusion, methyl (2E)-3-(1,3-oxazol-4-y l)prop - 2 - enoate (CAS No. 1564056 - 22 - 9) is a multifaceted compound with significant potential in various scientific disciplines. Its unique chemical structure and reactivity make it a valuable intermediate in pharmaceutical synthesis and materials science applications. Ongoing research continues to uncover new possibilities for this compound, further highlighting its importance in modern chemistry.
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